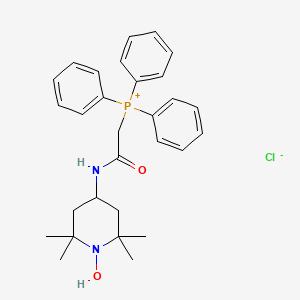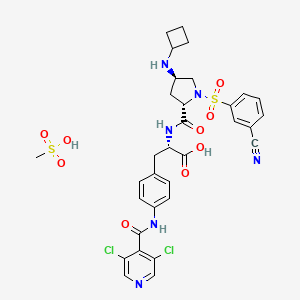
ML352
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML-352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively. It is selective for CHT over dopamine, norepinephrine, and serotonin transporters in HEK293 cells expressing human transporters when used at a concentration of 5 μM as well as a panel of 68 G protein-coupled receptors, ion channels, and transporters when used at a concentration of 10 μM. ML-352 (5 μM) increases cell surface expression of CHT without affecting total protein levels.
ML352 is a noncompetitive inhibitor of the presynaptic choline transporter.
Applications De Recherche Scientifique
Inhibition du transporteur de choline présynaptique
ML352 est un inhibiteur non compétitif du transporteur de choline présynaptique (CHT) avec des valeurs de Ki de 92 et 166 nM pour les cellules HEK293 exprimant le CHT humain et les synaptosomes du cerveau antérieur de souris, respectivement {svg_1}. Il constitue ainsi un outil précieux pour l'étude du rôle du CHT dans la synthèse de l'acétylcholine {svg_2} {svg_3}.
Recherche neurologique
Compte tenu de son rôle dans l'inhibition du CHT, this compound peut être utilisé dans la recherche neurologique, en particulier dans l'étude des troubles liés à des perturbations de la signalisation cholinergique, notamment la maladie d'Alzheimer (MA), la maladie de Parkinson (MP), la dystonie, la myasthénie, la schizophrénie et la dépendance {svg_4} {svg_5}.
Développement de médicaments
L'inhibition sélective du CHT par this compound par rapport aux transporteurs de dopamine, de sérotonine et de norépinéphrine, ainsi que de nombreux récepteurs et canaux ioniques, en fait une plateforme potentielle pour le développement d'agents d'imagerie cholinergique et thérapeutiques {svg_6} {svg_7}.
Études pharmacocinétiques
This compound a montré un métabolisme in vitro limité et une pénétration importante dans le SNC, avec des caractéristiques prédisant une clairance rapide {svg_8} {svg_9}. Cela en fait un composé utile dans les études pharmacocinétiques.
Interactions allostériques avec les transporteurs
This compound a été observé pour réduire la densité apparente des sites de liaison de l'hémicholinium-3 (HC-3) dans les essais membranaires, suggérant des interactions allostériques avec les transporteurs {svg_10} {svg_11}. Cela pourrait être utile pour étudier les mécanismes de la régulation allostérique dans les transporteurs de neurotransmetteurs.
Signalisation cholinergique synaptique
Le transporteur de choline (CHT) à haute affinité est le facteur déterminant limitant la vitesse de synthèse de l'acétylcholine (ACh). This compound, étant un inhibiteur non compétitif du CHT, peut être utilisé pour détecter et manipuler la signalisation cholinergique synaptique {svg_12} {svg_13}.
Mécanisme D'action
Target of Action
ML352 primarily targets the high-affinity choline transporter (CHT) . The CHT is the rate-limiting determinant of acetylcholine (ACh) synthesis . It plays a critical role in synaptic cholinergic signaling, which is involved in autonomic function, motor control, attention, learning, memory, and reward .
Mode of Action
This compound acts as a noncompetitive inhibitor of the presynaptic choline transporter . It inhibits choline uptake in intact cells and synaptosomes . Interestingly, this compound reduces the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .
Biochemical Pathways
The inhibition of the choline transporter by this compound affects the synthesis of acetylcholine , a key neurotransmitter . By limiting the availability of choline, this compound can potentially modulate cholinergic signaling pathways.
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound has limited in vitro metabolism and exhibits significant CNS penetration . These properties, along with features predicting rapid clearance, suggest that this compound could be effectively delivered to the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the manipulation of CHT . By inhibiting the choline transporter, this compound can modulate the synthesis of acetylcholine and thereby influence cholinergic signaling .
Analyse Biochimique
Biochemical Properties
ML352 plays a significant role in biochemical reactions by inhibiting the high-affinity choline transporter (CHT). This inhibition is noncompetitive, meaning that this compound binds to a site other than the active site on the transporter, altering its function without directly competing with choline. This compound has a high affinity for CHT, with a Ki value of 92 nM . At concentrations that fully antagonize CHT in transfected cells and nerve terminal preparations, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters, as well as many receptors and ion channels . This specificity makes this compound a valuable tool for studying the role of CHT in cholinergic signaling.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting CHT, this compound reduces choline uptake in intact cells and synaptosomes, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can impact cell signaling pathways, gene expression, and cellular metabolism. For example, decreased acetylcholine levels can affect neurotransmission, leading to changes in synaptic plasticity and cognitive function . Additionally, this compound’s inhibition of CHT can reduce the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive inhibition of the high-affinity choline transporter (CHT). This compound binds to an allosteric site on CHT, altering its conformation and reducing its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound does not inhibit acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT), nor does it affect dopamine, serotonin, or norepinephrine transporters . This specificity highlights this compound’s potential as a selective tool for studying cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies have shown that this compound has limited in vitro metabolism and significant central nervous system (CNS) penetration . These features predict rapid clearance of the compound. Additionally, this compound causes an increase in CHT surface expression in hCHT transfected cells . Over time, this increased surface expression may lead to compensatory changes in choline uptake and acetylcholine synthesis, potentially affecting long-term cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations that fully antagonize CHT, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters The specific dosage thresholds and potential toxic or adverse effects at high doses have not been extensively studied
Metabolic Pathways
This compound is involved in metabolic pathways related to choline and acetylcholine synthesis. By inhibiting the high-affinity choline transporter (CHT), this compound reduces choline uptake, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can affect various metabolic processes, including neurotransmission and synaptic plasticity. Additionally, pharmacokinetic studies have shown that this compound has limited in vitro metabolism, suggesting that it may be rapidly cleared from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound also exhibits significant central nervous system (CNS) penetration, suggesting that it can effectively reach target tissues in the brain .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound’s effects on CHT localization and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVOWHFRUAMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)






![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)

